BPTF-BRD Biochemical Potency vs. TP-238
DC-BPi-03 exhibits a BPTF-BRD IC50 of 698.3 ± 21.0 nM [1], which is approximately 2-fold higher (less potent) than the BPTF component of the dual CECR2/BPTF probe TP-238 (IC50 = 350 nM for BPTF) . This moderate potency positions DC-BPi-03 as a lead compound with a wider dynamic range for detecting BPTF inhibition in biochemical assays, whereas TP-238's higher potency and dual-target pharmacology complicate BPTF-specific mechanistic interpretation. Both compounds were evaluated in AlphaScreen assay formats against recombinant BPTF-BRD protein.
Supports single-target BPTF inhibition; TP-238 dual pharmacology may complicate readouts.
AlphaScreen assay, recombinant BPTF-BRD
| Evidence Dimension | Biochemical inhibition of BPTF bromodomain (AlphaScreen assay) |
|---|---|
| Target Compound Data | IC50 = 698.3 ± 21.0 nM |
| Comparator Or Baseline | TP-238: IC50 = 350 nM against BPTF |
| Quantified Difference | DC-BPi-03 is 2.0-fold less potent than TP-238 (698.3 nM vs 350 nM) |
| Conditions | AlphaScreen assay; recombinant BPTF-BRD protein |
Why This Matters
Procurement of DC-BPi-03 rather than TP-238 ensures single-target BPTF pharmacology without CECR2 off-target activity, which is critical for experiments requiring unambiguous BPTF inhibition readouts.
- [1] Tian Lu et al. Discovery of High-Affinity Inhibitors of the BPTF Bromodomain. J Med Chem. 2021;64(16):12027-12042. View Source
